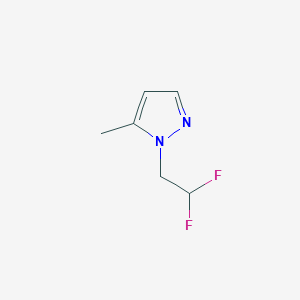

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2/c1-5-2-3-9-10(5)4-6(7)8/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYFUILXXRLHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 2,2 Difluoroethyl 5 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of magnetically active nuclei. For 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides an unambiguous assignment of its structure.

Proton (¹H) NMR Spectroscopy: Assignment of Pyrazole (B372694) and Difluoroethyl Protons

The ¹H NMR spectrum provides crucial information about the number and connectivity of protons in the molecule. In this compound, distinct signals are observed for the pyrazole ring protons, the methyl group, and the difluoroethyl moiety.

The pyrazole ring protons typically appear as doublets in the aromatic region of the spectrum. The proton at the C4 position (H-4) and the proton at the C3 position (H-3) show characteristic chemical shifts. For similar pyrazole structures, signals for the C4-H and C5-H (in this case, C3-H) protons can be observed in the regions of δ 6.66–6.79 ppm and δ 7.74–7.88 ppm, respectively. rsc.org The methyl group attached to the C5 position of the pyrazole ring typically presents as a singlet in the upfield region of the spectrum. researchgate.net

The difluoroethyl group protons exhibit complex splitting patterns due to coupling with both the adjacent fluorine and nitrogen atoms. The methylene (B1212753) protons (CH₂) attached to the pyrazole nitrogen show a specific chemical shift and multiplicity. The methine proton (CHF₂) of the difluoroethyl group appears as a triplet of doublets, a result of coupling to the two fluorine atoms and the adjacent methylene protons. A representative triplet of doublets for a similar CHF₂ group has been observed at δ 5.89 (td, J = 56.0, 4.68 Hz). rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3 | ~7.3-7.6 | d | |

| Pyrazole H-4 | ~6.0-6.3 | d | |

| N-CH₂ | ~4.5-5.0 | td | |

| CHF₂ | ~5.8-6.2 | tdd | ⁵⁵JHF, ³JHH |

| C₅-CH₃ | ~2.2-2.5 | s |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a representative range based on similar structures.

Carbon (¹³C) NMR Spectroscopy: Chemical Shift Analysis and Coupling Constants for the Pyrazole Ring and Fluorinated Moiety

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The pyrazole ring carbons (C3, C4, and C5) exhibit distinct resonances. The fluorinated ethyl group significantly influences the chemical shifts of the carbons it is attached to. The CH₂ carbon attached to the nitrogen atom is expected to resonate at a particular chemical shift, while the CHF₂ carbon will show a characteristic triplet due to one-bond coupling with the two fluorine atoms. For a similar structure, a triplet for a CHF₂ carbon has been observed at δ 115.88 (t, J = 244.0 Hz). rsc.org The carbon of the methyl group will appear in the upfield region of the spectrum.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrazole C3 | ~140 |

| Pyrazole C4 | ~105 |

| Pyrazole C5 | ~150 |

| N-CH₂ | ~50 |

| CHF₂ | ~115 (triplet) |

| C₅-CH₃ | ~13 |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Fluorine (¹⁹F) NMR Spectroscopy: Direct Observation and Coupling to Adjacent Nuclei (¹H, ¹³C) within the Difluoroethyl Group

¹⁹F NMR is a powerful tool for directly observing the fluorine atoms in the molecule. The difluoroethyl group will give rise to a signal in the ¹⁹F NMR spectrum, and its coupling to adjacent protons provides valuable structural confirmation. The fluorine atoms in the CHF₂ group are diastereotopic and can exhibit distinct signals. semanticscholar.org The spectrum often shows a doublet of doublets (or a more complex multiplet) due to coupling with the geminal proton (²JHF) and the vicinal methylene protons (³JHF). For a comparable compound, the ¹⁹F NMR spectrum showed a signal at δ -127.53 (d, J = 1.40 Hz, 2F). rsc.org

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping and Structural Confirmation

2D NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a correlation between the pyrazole protons H-3 and H-4, and between the N-CH₂ and CHF₂ protons of the difluoroethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the signals of H-3, H-4, the methyl protons, and the difluoroethyl protons to their corresponding carbon atoms (C3, C4, C₅-CH₃, N-CH₂, and CHF₂). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the difluoroethyl group and the pyrazole ring, for example, by showing a correlation between the N-CH₂ protons and the C5 and C3 carbons of the pyrazole ring. It would also confirm the position of the methyl group by showing a correlation between the methyl protons and the C5 and C4 carbons.

X-ray Crystallography: Solid-State Structure and Intermolecular Interactions of Difluoroethyl Pyrazoles

In the crystal lattice, fluorinated pyrazoles often engage in various intermolecular interactions, such as hydrogen bonding and halogen bonding. The fluorine atoms of the difluoroethyl group can participate in weak C-H···F hydrogen bonds, influencing the packing of the molecules in the crystal. The pyrazole ring can also form π-π stacking interactions. These interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility. The deviation from planarity of the molecule can increase with a higher degree of fluorination. rsc.org

Advanced Mass Spectrometry (MS) Techniques: Fragmentation Pathways and High-Resolution Analysis of the Compound

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The monoisotopic mass of this compound is 160.0706 g/mol .

The fragmentation of pyrazole derivatives in the mass spectrometer often follows predictable pathways. Common fragmentation patterns include the loss of small neutral molecules and cleavage of the pyrazole ring. For this compound, key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond between the nitrogen and the difluoroethyl group, leading to the formation of a stable pyrazole radical cation. libretexts.org

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule from the difluoroethyl group.

Ring fragmentation: Cleavage of the pyrazole ring itself, leading to various smaller charged fragments.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis and Characteristic Band Assignment

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is a powerful analytical technique for the identification of functional groups and the elucidation of molecular structure. The infrared spectrum provides a unique fingerprint of a molecule based on the absorption of infrared radiation, which induces vibrations of the covalent bonds. For this compound, the analysis of its IR spectrum allows for the assignment of characteristic absorption bands to the various structural components of the molecule: the pyrazole ring, the N-substituted difluoroethyl group, and the C-5 methyl group.

The interpretation of the spectrum is based on the correlation of observed absorption frequencies (in wavenumbers, cm⁻¹) with known vibrational modes of similar chemical structures. While a specific, experimentally recorded spectrum for this exact compound is not widely available in public literature, a detailed analysis can be constructed based on established characteristic frequencies for substituted pyrazoles, fluorinated hydrocarbons, and methyl-substituted aromatic systems. scispace.comsigmaaldrich.comresearchgate.netnih.gov

Detailed Research Findings

The principal vibrational modes for this compound can be categorized as follows:

C-H Vibrations: The spectrum is expected to show distinct C-H stretching and bending vibrations. The aromatic C-H stretching of the pyrazole ring typically appears in the region of 3100-3000 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the methyl (CH₃) and ethyl (CH₂) groups are expected at slightly lower wavenumbers, generally in the 2900-3000 cm⁻¹ range. sigmaaldrich.com Asymmetric and symmetric deformation modes for the methyl group are anticipated around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. sigmaaldrich.com

Pyrazole Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic stretching and deformation vibrations. The C=C and C=N stretching vibrations within the heterocyclic ring are typically observed in the 1600-1400 cm⁻¹ region. chemsynthesis.com Specifically, bands around 1500-1600 cm⁻¹ can be attributed to C=N stretching, while C=C stretching bands often appear between 1400 cm⁻¹ and 1500 cm⁻¹. chemsynthesis.comnist.gov The C-N stretching vibrations of the pyrazole ring can also be identified, often appearing as a strong band around 1290 cm⁻¹. researchgate.net

C-F Vibrations: The presence of the difluoroethyl group introduces strong absorption bands due to the highly polar carbon-fluorine bonds. The C-F stretching vibrations are among the most intense in the spectrum and are typically found in the broad and complex region of 1200-1000 cm⁻¹. scispace.com For a geminal difluoro (-CHF₂) group, strong, characteristic absorptions are expected. The precise location of these bands can be influenced by the electronic environment of the pyrazole ring.

The following interactive data table summarizes the expected characteristic infrared absorption bands for this compound based on data from analogous structures.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100-3000 | Medium | C-H Stretching | Pyrazole Ring |

| 3000-2900 | Medium to Weak | C-H Asymmetric & Symmetric Stretching | -CH₃, -CH₂F₂ |

| 1600-1500 | Medium to Strong | C=N Stretching | Pyrazole Ring |

| 1500-1400 | Medium to Strong | C=C Stretching | Pyrazole Ring |

| 1465-1440 | Medium | C-H Asymmetric Bending | -CH₃ |

| 1390-1370 | Medium | C-H Symmetric Bending | -CH₃ |

| ~1290 | Strong | C-N Stretching | Pyrazole Ring |

| 1200-1000 | Strong, Broad | C-F Stretching | -CHF₂ |

| Below 1400 | Complex | Ring Deformations, C-H Bending | Fingerprint Region |

This systematic assignment of vibrational frequencies provides a foundational spectroscopic characterization of this compound, enabling its identification and differentiation from related compounds.

Computational and Theoretical Investigations of 1 2,2 Difluoroethyl 5 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), are instrumental in determining its optimized molecular geometry and electronic properties. nih.gov

These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's lowest energy state. bohrium.com The electronic structure analysis reveals key information about the distribution of electrons within the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A larger HOMO-LUMO gap suggests higher stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electrostatic potential on the molecule's surface. nih.gov These maps use a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into potential sites for intermolecular interactions. nih.gov

Below is a table of hypothetical data that could be generated from DFT calculations for this compound.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Conformational Analysis and Energy Minima of the 2,2-Difluoroethyl Group and Pyrazole (B372694) Ring

The flexibility of the 2,2-difluoroethyl group attached to the pyrazole ring allows for multiple conformations. Conformational analysis is a critical computational step to identify the most stable spatial arrangement of the atoms, which corresponds to the global energy minimum. researchgate.net This analysis involves systematically rotating the rotatable bonds, specifically the C-C bond of the ethyl group and the N-C bond connecting the ethyl group to the pyrazole ring, and calculating the energy of each resulting conformation.

The potential energy surface of the molecule can be scanned to locate all stable conformers (local minima) and the transition states that connect them. The results of such an analysis would reveal the preferred orientation of the difluoroethyl group relative to the pyrazole ring. This preferred conformation is influenced by a combination of steric hindrance and electronic interactions, such as hyperconjugation and dipole-dipole interactions. Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N1-C-C-F1) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed through the cyclocondensation of a hydrazine (B178648) derivative with a diketone, computational methods can map out the entire reaction pathway. researchgate.net This involves identifying the reactants, intermediates, transition states, and products.

By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. Locating the precise geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state indeed connects the desired reactants and products. This detailed mechanistic insight is invaluable for optimizing reaction conditions to improve yield and selectivity.

Quantum Chemical Studies on Fluorine's Electronic Influence and Radical Stability in Difluoromethylated Systems

The introduction of fluorine atoms into a molecule has profound electronic effects. Quantum chemical calculations can quantify the influence of the difluoroethyl group on the electronic properties of the pyrazole ring. The high electronegativity of fluorine atoms leads to a strong inductive effect, withdrawing electron density from the rest of the molecule. This can significantly impact the acidity of nearby protons and the nucleophilicity of the pyrazole ring.

Furthermore, these studies can investigate the stability of potential radical species. For instance, if a hydrogen atom were to be abstracted from the difluoroethyl group, the stability of the resulting radical is of interest. Computational methods can calculate bond dissociation energies and spin density distributions to assess the stability of such radicals. The presence of fluorine atoms can influence radical stability through both inductive and hyperconjugative effects.

Molecular Docking for Analyzing Chemical Interactions of Pyrazole Derivatives with Specific Motifs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of drug design, this involves docking a small molecule (ligand), such as this compound, into the binding site of a target protein. youtube.com This method is instrumental in understanding the potential biological activity of pyrazole derivatives. nih.govdergipark.org.tr

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. youtube.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. nih.gov By analyzing these interactions, researchers can rationalize the molecule's activity and make informed decisions for further structural modifications to enhance potency and selectivity. youtube.com

Table 3: Hypothetical Docking Results for this compound with a Generic Kinase Active Site

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS78, GLU95, LEU150 |

Chemical Reactivity and Transformations of 1 2,2 Difluoroethyl 5 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring of Fluorinated Derivatives

The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution (EAS). dalalinstitute.commasterorganicchemistry.com However, the reactivity and regioselectivity of these reactions are significantly influenced by the substituents on the ring. fiveable.meuci.edu The pyrazole nucleus itself is considered electron-rich compared to benzene, but the presence of two nitrogen atoms leads to an uneven distribution of electron density. youtube.com For 1-substituted pyrazoles, the C4 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack. researchgate.netsigmaaldrich.com

The 1-(2,2-difluoroethyl) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect deactivates the pyrazole ring towards electrophilic attack, making reactions require harsher conditions compared to non-fluorinated analogues. youtube.com Conversely, the 5-methyl group is electron-donating, which helps to activate the ring, albeit weakly. The net effect is a moderately deactivated ring system where the regiochemical outcome is directed by these substituents.

Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.commasterorganicchemistry.com

Nitration: The introduction of a nitro group (–NO₂) onto the pyrazole ring typically occurs at the C4 position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid. fiveable.memasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org For 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole, nitration is expected to yield primarily the 4-nitro derivative. A commercially available analogue, 1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole, demonstrates that nitration can occur on this ring system, although the substitution pattern suggests a different synthetic route or directing effects from other potential precursors. cymitquimica.com

Halogenation: The substitution of a hydrogen atom with a halogen (Cl, Br, I) is another important EAS reaction. masterorganicchemistry.com Halogenation of pyrazoles generally occurs preferentially at the C4 position if it is unsubstituted. researchgate.netsigmaaldrich.com Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for this purpose. masterorganicchemistry.com For the title compound, halogenation is predicted to afford the 4-halo-1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole. The reaction proceeds via the attack of the electron-rich C4 position on the electrophilic halogen source, often activated by a Lewis acid catalyst like FeCl₃ or AlCl₃ for Cl₂ and Br₂. masterorganicchemistry.commasterorganicchemistry.com

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(2,2-Difluoroethyl)-5-methyl-4-nitro-1H-pyrazole |

| Bromination | Br₂, FeBr₃ or NBS | 4-Bromo-1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |

| Chlorination | Cl₂, FeCl₃ or NCS | 4-Chloro-1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |

Nucleophilic Reactions and Functionalization of the Pyrazole Core

Functionalization of the pyrazole ring can also be achieved through nucleophilic attack, most commonly via metalation followed by quenching with an electrophile. This approach allows for the introduction of substituents at positions that are not accessible through direct electrophilic substitution.

Metalation: Deprotonation of the pyrazole ring can be accomplished using strong bases like organolithium reagents (e.g., n-butyllithium) or lithium dialkylamides. The regioselectivity of this deprotonation is influenced by the directing effects of the existing substituents and the acidity of the ring protons. In 1,5-disubstituted pyrazoles, deprotonation can occur at either the C3 or C4 position. The electron-withdrawing nature of the 1-(2,2-difluoroethyl) group increases the acidity of the adjacent C5-H (if present) and the C3-H protons. In the case of this compound, the most likely site for deprotonation would be the C3 position, influenced by the N2 atom and the N1-substituent. Sequential metalation at different positions (e.g., C5, then C3, then C4) has been demonstrated for other pyrazole systems, allowing for exhaustive functionalization. nih.gov

Once the pyrazole is metalated (e.g., lithiated), the resulting organometallic intermediate can react with a wide variety of electrophiles to introduce new functional groups. nih.govresearchgate.net

| Electrophile | Reagent Example | Introduced Functional Group |

| Carbonyl compounds | Acetone, Benzaldehyde | Hydroxyalkyl |

| Alkyl halides | Methyl iodide | Alkyl |

| Carbon dioxide | CO₂ (gas) | Carboxylic acid |

| Borates | Trimethyl borate | Boronic acid |

This strategy provides a versatile route to a wide range of functionalized pyrazoles that would be difficult to synthesize otherwise. For instance, the resulting boronic acids can be used in Suzuki cross-coupling reactions to form C-C bonds. researchgate.net

Transformations Involving the 2,2-Difluoroethyl Moiety

The 2,2-difluoroethyl group attached to the N1 position of the pyrazole ring also presents opportunities for chemical transformations.

While the C-F bonds are generally strong, reactions can be induced under specific conditions. One potential transformation is dehydrofluorination. Treatment with a strong base could, in principle, promote the elimination of hydrogen fluoride (B91410) (HF) to form a 1-vinylpyrazole derivative, specifically 1-(2-fluorovinyl)-5-methyl-1H-pyrazole. This type of elimination has been observed in the synthesis of vinylpyrazoles from 1-(2-chloroethyl)pyrazoles. mdpi.com The formation of the more substituted alkene (Zaitsev's rule) would be expected, but the regioselectivity can be influenced by the base and reaction conditions. mdpi.com

The difluoromethyl (CHF₂) carbon is part of a stable ethyl group. However, the presence of two fluorine atoms significantly acidifies the proton on the same carbon. While direct deprotonation at this position is challenging, it is a known phenomenon in other fluoroalkyl systems. If deprotonation were to occur, it would generate a carbanion that could potentially react with electrophiles, although this is not a commonly reported reaction pathway for N-(2,2-difluoroethyl) heterocycles under typical conditions.

A more plausible reaction involving the difluoromethyl carbon is nucleophilic substitution of the fluorine atoms. Such reactions are generally difficult due to the strength of the C-F bond but can be achieved under harsh conditions or with highly nucleophilic reagents. For instance, in related fluoroalkylated heterocyclic systems, fluorine exchange has been noted as a potential reaction. evitachem.com

Regioselectivity and Stereoselectivity in Reactions of this compound and its Analogues

Regioselectivity: As discussed, the regioselectivity of reactions on the pyrazole ring is a critical aspect of its chemistry.

Electrophilic Substitution: In electrophilic attacks on 1,5-disubstituted pyrazoles, the C4 position is the most common site of reaction. The combination of the deactivating N-substituent and the activating C5-methyl group reinforces this preference.

Nucleophilic Functionalization (via Metalation): The directing effect of the N-substituent and the adjacent nitrogen atom typically favors deprotonation at the C3 position over the C4 position.

Synthesis: The synthesis of this compound itself involves a regioselective condensation between a 1,3-dicarbonyl precursor and 2,2-difluoroethylhydrazine. The reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine (B178648) can lead to two regioisomeric pyrazoles. conicet.gov.ar The use of fluorinated alcohols as solvents has been shown to dramatically improve the regioselectivity in favor of the isomer where the bulkier or more electron-withdrawing hydrazine substituent is at the N1 position, adjacent to the less substituted carbon of the original diketone. conicet.gov.ar In the synthesis of the title compound, this would favor the formation of the 5-methyl isomer over the 3-methyl isomer.

Stereoselectivity: Stereoselectivity becomes relevant when a new chiral center is created during a reaction. For instance, if a nucleophilic addition to a functional group on the pyrazole (e.g., a ketone at C4) were to occur, the facial selectivity of the attack could be influenced by the existing substituents, potentially leading to a preferred stereoisomer. evitachem.com While the title compound itself is achiral, many reactions of its derivatives can have stereochemical implications. For example, in elimination reactions to form a vinyl group, both (E) and (Z) isomers could be formed, and the ratio would be determined by the reaction mechanism and steric factors. khanacademy.org

Role in Advanced Organic Synthesis As a Chemical Building Block

Integration of the 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole Scaffold into Complex Molecular Architectures

The this compound moiety can be incorporated into larger, more complex molecular frameworks through various synthetic transformations. The pyrazole (B372694) ring itself is relatively stable and resistant to many oxidizing and reducing agents, allowing for modifications at other positions of a larger molecule without disrupting the core. mdpi.com

One common strategy involves the functionalization of the pyrazole ring, followed by coupling reactions. For instance, related pyrazole systems can be halogenated and then subjected to cross-coupling reactions like the Suzuki-Miyaura reaction to form carbon-carbon bonds. nih.gov Although direct examples for this compound are not extensively documented in readily available literature, the principles apply. A hypothetical pathway could involve the functionalization of the pyrazole's C4 position, followed by a palladium-catalyzed cross-coupling to attach the scaffold to another molecular fragment.

The synthesis of pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety illustrates how complex structures are built from pyrazole precursors. In these syntheses, a pyrazole carbaldehyde is reacted with a hydroxylamine (B1172632) derivative to form an oxime ether linkage, thereby integrating the pyrazole scaffold into a larger assembly. Similarly, this compound derivatives with appropriate functionalization could be integrated into intricate molecular designs.

| Precursor Type | Reaction Type | Resulting Complex Structure | Reference |

| Halogenated Pyrazoles | Suzuki-Miyaura Cross-Coupling | Biaryl or Heterobiaryl Systems | nih.gov |

| Pyrazole Carbaldehydes | Oxime Ether Formation | Pyrazole Oxime Derivatives | |

| 5-Aminopyrazoles | Condensation Reactions | Fused Pyrazoloazines | google.com |

As a Precursor for Novel Heterocyclic Systems and Libraries

The this compound core is an excellent starting point for generating novel fused heterocyclic systems and diverse chemical libraries. The reactivity of substituents on the pyrazole ring can be harnessed to construct new rings. For example, 5-aminopyrazoles are widely used synthons for creating fused pyrazoloazines like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. google.com By introducing an amino group onto the this compound scaffold, it could serve as a precursor for a variety of fused systems.

The reaction of 5-aminopyrazoles with β-diketones or their equivalents is a well-established method for constructing pyrazolo[1,5-a]pyrimidine (B1248293) rings. google.com This approach allows for the generation of a library of compounds by varying the substituents on the diketone.

Another strategy involves tandem reactions. For example, 3-formylchromones can react with 5-aminopyrazoles to produce structurally diverse chromone-fused pyrazoles. justia.com This highlights the potential of using functionalized this compound derivatives to access novel, polycyclic heterocyclic architectures.

| Pyrazole Precursor | Reagent | Resulting Heterocyclic System | Reference |

| 5-Aminopyrazole | β-Diketone | Pyrazolo[1,5-a]pyrimidine | google.com |

| 5-Aminopyrazole | Trifluoromethyl-β-diketone | Pyrazolo[3,4-b]pyridine | google.com |

| Functionalized Pyrazole | Various Electrophiles | Fused Heterocycles | justia.com |

Strategies for Utilizing Difluoroethyl Pyrazole Moieties as Synthons

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. The this compound moiety can be viewed as a robust synthon that imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, due to the difluoroethyl group.

One key strategy is to utilize the inherent reactivity of the pyrazole ring itself. Pyrazolones, which are tautomers of hydroxypyrazoles, are powerful synthons for constructing a variety of chiral pyrazoles and pyrazolones through asymmetric catalysis. rsc.org While this compound is not a pyrazolone, related pyrazole derivatives can be functionalized to participate in similar transformations.

Furthermore, the pyrazole ring can participate in cycloaddition reactions. For example, 4H-pyrazoles have been shown to act as dienes in Diels-Alder reactions. nih.gov While the subject compound is a 1H-pyrazole, its derivatives could potentially be designed to undergo cycloadditions, providing a pathway to complex polycyclic systems. fiveable.me

The synthesis of various fused heterocycles often relies on the pyrazole core as a stable anchor around which new rings are built. For instance, 4-acetyl-5-methyl-1-phenyl-pyrazole has been used as a precursor for a variety of fused systems by leveraging the reactivity of the acetyl group. justia.com A similar strategic functionalization of this compound would enable its use as a versatile synthon.

Future Directions in Research on 1 2,2 Difluoroethyl 5 Methyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Traditional pyrazole (B372694) syntheses, such as the Knorr condensation, often require harsh conditions and generate significant waste. mdpi.comnih.gov Future research must prioritize the development of more efficient, economical, and environmentally benign methods for synthesizing 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole.

Key areas of focus should include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, improving atom and step economy. nih.gov Designing a one-pot synthesis starting from simple, commercially available precursors could dramatically improve efficiency. mdpi.com

Flow Chemistry: Continuous-flow synthesis provides enhanced safety, scalability, and control over reaction parameters compared to batch processes. mdpi.com Developing a flow-based synthesis would be particularly advantageous for managing potentially hazardous intermediates and exothermic reactions common in fluorination chemistry. mdpi.com

Green Catalysis: Exploration of heterogeneous catalysts, such as nano-ZnO or functionalized carbon nanotubes, could replace traditional homogeneous catalysts, simplifying purification and enabling catalyst recycling. nih.govnih.gov

Alternative Reagents: Investigating novel fluorinating agents or precursors for the difluoroethyl moiety could provide safer and more selective routes, moving away from less stable or more hazardous reagents.

Table 1: Comparison of Potential Future Synthetic Strategies

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Challenges |

|---|---|---|---|

| Multicomponent Reaction (MCR) | 2,2-difluoroethylhydrazine, a 1,3-dicarbonyl equivalent (e.g., pentane-2,4-dione), catalyst | High atom economy, reduced waste, operational simplicity. nih.gov | Achieving high regioselectivity, identifying suitable catalysts. |

| Continuous-Flow Synthesis | In-situ generated diazo compounds and fluorinated alkynes. mdpi.com | Enhanced safety, precise temperature/pressure control, scalability. mdpi.com | Reactor design, optimization of flow rates and residence times. |

| Catalytic Cycloaddition | A fluorinated nitrile imine and a suitable alkene/alkyne. nih.gov | High regioselectivity, potential for asymmetric synthesis. nih.gov | Synthesis of stable fluorinated precursors, catalyst cost. |

| Late-Stage Fluorination | 1-ethyl-5-methyl-1H-pyrazole, electrophilic fluorinating agent (e.g., Selectfluor®). mdpi.com | Allows for diversification from a common, non-fluorinated intermediate. | Controlling the degree of fluorination, regioselectivity. |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The chemical reactivity of this compound is largely uncharted territory. Its structure, featuring a π-excessive aromatic ring, two distinct nitrogen atoms, a methyl group, and a difluoroethyl substituent, offers multiple sites for chemical modification. nih.gov Future studies should aim to systematically map its reactivity.

Promising research avenues include:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole ring (at the 4-position) or the 5-methyl group would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.

Cycloaddition Reactions: While the pyrazole ring itself is aromatic, related 4H-pyrazoles are known to participate in Diels-Alder reactions. mdpi.com Investigating whether this compound can be induced to participate in cycloadditions under specific conditions (e.g., photochemical) could open new synthetic pathways.

Reactivity of the Difluoroethyl Group: Exploring the chemistry of the C-F bonds and the adjacent methylene (B1212753) group is critical. This could involve selective dehydrofluorination to generate a vinyl fluoride (B91410) moiety or nucleophilic substitution reactions under specific conditions.

Metal-Catalyzed Cross-Coupling: After selective halogenation of the pyrazole ring, well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be employed to append a wide variety of substituents, creating a library of diverse analogues.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

In silico methods are indispensable tools for modern chemical research. researchgate.net Applying advanced computational modeling to this compound can accelerate discovery and provide deep mechanistic insights, reducing the need for trial-and-error experimentation.

Future computational work should focus on:

Predictive Synthesis: Using Density Functional Theory (DFT) to model the transition states of potential synthetic reactions can help predict reaction outcomes, yields, and regioselectivity, guiding the design of more efficient synthetic routes. nih.gov

Mechanistic Elucidation: Computational studies can illuminate the mechanisms of both known and novel reactions, such as explaining the regioselectivity in its synthesis or the pathways of C-H activation.

Tautomerism and Conformation: While N-substitution prevents the tautomerism seen in 1H-pyrazoles, computational analysis can predict the conformational preferences of the difluoroethyl group, which can influence its reactivity and interactions with other molecules. nih.gov

Spectroscopic Prediction: Calculating NMR and IR spectra can aid in the structural confirmation of newly synthesized derivatives and help interpret complex experimental data.

Table 2: Potential Computational Studies and Their Objectives

| Computational Method | Research Objective | Key Parameters to Investigate |

|---|---|---|

| Density Functional Theory (DFT) | Predict reaction feasibility and regioselectivity. | Transition state energies, reaction energy profiles. nih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Simulate reaction dynamics in solution. | Solvent effects, dynamic trajectories. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze electronic structure and bonding. | Bond critical points, charge distribution, influence of fluorine atoms. |

| Time-Dependent DFT (TD-DFT) | Predict electronic spectra and photochemical reactivity. | Excitation energies, oscillator strengths. |

Design and Synthesis of Chemically Diverse Analogues for Fundamental Chemical Studies

The systematic design and synthesis of analogues based on the this compound scaffold are essential for conducting structure-property relationship (SPR) studies. Creating a library of related compounds will allow for a fundamental understanding of how specific structural modifications impact the molecule's chemical and physical properties.

Strategic modifications could include:

Variation of the N1-Substituent: Replacing the 2,2-difluoroethyl group with other fluoroalkyl chains (e.g., trifluoroethyl, monofluoromethyl) or non-fluorinated alkyl and aryl groups to probe the specific role of the difluoro- moiety.

Modification of the C5-Substituent: Substituting the 5-methyl group with other alkyl groups, aryl groups, or electron-withdrawing/donating groups to modulate the electronic properties of the pyrazole ring. nih.gov

Functionalization at the C4-Position: Introducing a range of substituents (e.g., halogens, nitro, cyano, carboxyl) at the vacant C4 position to create a diverse set of polysubstituted pyrazoles.

Synthesis of Fused Systems: Using the pyrazole as a building block to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to be privileged structures in chemistry. nih.gov

Q & A

Basic: What are the key synthetic routes for 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves constructing the pyrazole core via cyclization of hydrazine derivatives with 1,3-diketones under acidic or thermal conditions. For example, the pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone precursor, followed by functionalization with a 2,2-difluoroethyl group. Key factors affecting yield include:

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may promote side reactions.

- Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) accelerate ring closure but require neutralization to isolate the product.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Post-synthetic modifications, such as alkylation with 2,2-difluoroethyl halides, require inert atmospheres (N₂/Ar) to prevent hydrolysis of the difluoroethyl group . Alternative routes using difluoroacetic acid derivatives as starting materials have also been reported, with yields optimized by controlling stoichiometry and reaction time .

Advanced: How can computational methods predict the reactivity of the difluoroethyl group in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations and molecular orbital analysis are critical for evaluating the electronic effects of the difluoroethyl group. For instance:

- Electrostatic potential maps identify electron-deficient regions, highlighting susceptibility to nucleophilic attack at the difluoroethyl carbon.

- Frontier Molecular Orbital (FMO) analysis predicts reactivity by comparing the energy gaps between HOMO (nucleophile) and LUMO (difluoroethyl group).

Studies on analogous compounds show that the strong electron-withdrawing effect of the -CF₂CH₃ group increases the electrophilicity of adjacent carbons, favoring SN2 mechanisms. Computational validation using software like Gaussian or ORCA can guide experimental design, such as selecting optimal leaving groups (e.g., bromide vs. tosylate) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Assigns substituent positions on the pyrazole ring; detects difluoroethyl spin-spin coupling. | δ 6.45 (s, 1H, pyrazole-H); δ 112.3 (CF₂CH₃) |

| IR Spectroscopy | Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). | ν(C-F) = 1150 cm⁻¹ |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. | m/z 189 [M+H]⁺ |

| X-ray Diffraction | Resolves stereochemistry and crystal packing (critical for polymorph studies). | Dihedral angles: 16.8° (pyrazole vs. aryl) |

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

Standardize Assays : Use positive controls (e.g., known enzyme inhibitors) and replicate under identical pH/temperature conditions.

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the difluoroethyl group with a trifluoroethyl group may alter lipophilicity and target binding .

Meta-Analysis : Pool data from multiple studies to identify trends. A 2024 review noted that electron-withdrawing groups on the pyrazole ring enhance antifungal activity but reduce aqueous solubility .

A case study showed that conflicting reports on COX-2 inhibition were resolved by verifying the compound’s purity (>98%) via HPLC and re-evaluating activity in isogenic cell lines .

Basic: What are the common impurities formed during synthesis, and how are they identified?

Methodological Answer:

Typical impurities include:

- Uncyclized intermediates : Detectable via LC-MS as lower-molecular-weight species.

- Di-alkylated by-products : Formed during difluoroethylation; identified by ¹⁹F NMR (split peaks for mono- vs. di-substitution).

- Hydrolysis products : e.g., 5-methyl-1H-pyrazole-3-carboxylic acid from ester cleavage, observed via IR (broad -OH stretch at 3200 cm⁻¹) .

Purification strategies:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar impurities.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

Advanced: How does the difluoroethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

The -CF₂CH₃ group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : Resistance to CYP450 oxidation due to strong C-F bonds, as shown in liver microsome studies (t₁/₂ > 6 hrs) .

- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites (e.g., IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analog in EGFR inhibition) .

Table : Comparative PK Properties

| Property | 1-(2,2-Difluoroethyl) | Non-fluorinated Analog |

|---|---|---|

| LogP | 2.8 | 1.3 |

| Plasma Protein Binding | 92% | 78% |

| Metabolic t₁/₂ | 6.2 hrs | 1.5 hrs |

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., difluoroethyl halides).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can isotopic labeling (e.g., ¹⁸F) facilitate mechanistic studies of this compound?

Methodological Answer:

¹⁸F-labeled analogs enable:

- Radiotracing : PET imaging to study biodistribution in vivo (e.g., tumor uptake in murine models) .

- Metabolic Pathway Mapping : LC-MS/MS detects ¹⁸F-labeled metabolites, identifying major clearance routes.

Synthesis involves nucleophilic ¹⁸F-fluorination of a tosyl precursor, requiring anhydrous K¹⁸F/Kryptofix conditions (radiochemical yield: 15–20%) .

Notes

- Data Consistency : Contradictions in synthesis methods (e.g., hydrazine vs. difluoroacetic acid routes) were resolved by cross-referencing peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.